molecular formula C19H24N2O2 B248323 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide

Cat. No. B248323
M. Wt: 312.4 g/mol
InChI Key: STOFHYZOCVCUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide, also known as BHAEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide has been studied extensively for its potential applications in various fields. In the medical field, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide has been shown to exhibit antioxidant properties, making it a potential candidate for the development of new antioxidant supplements.

Mechanism of Action

The mechanism of action of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide has been shown to exhibit various biochemical and physiological effects. In animal studies, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide has been shown to reduce inflammation and pain, as well as improve cognitive function. 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide has also been shown to exhibit antioxidant properties, which may help to prevent oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide is its relatively low toxicity, which makes it a safe compound for use in laboratory experiments. Additionally, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide is relatively easy to synthesize, making it a cost-effective compound for use in experiments. However, one limitation of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide. One potential direction is the development of new drugs based on the anti-inflammatory and analgesic properties of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide. Another potential direction is the use of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide and its potential applications in various fields.

Synthesis Methods

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide can be synthesized through a multistep process involving the reaction of benzylamine, 4-methylbenzoyl chloride, and 2-hydroxyethylamine. The reaction takes place under controlled conditions, and the yield of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide can be optimized through various modifications of the reaction conditions.

properties

Product Name

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C19H24N2O2/c1-16-7-9-18(10-8-16)20-19(23)11-12-21(13-14-22)15-17-5-3-2-4-6-17/h2-10,22H,11-15H2,1H3,(H,20,23)

InChI Key

STOFHYZOCVCUJU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

Origin of Product

United States

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